molecular formula C13H11N5O2S B2652306 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448132-40-8

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2652306
CAS RN: 1448132-40-8
M. Wt: 301.32
InChI Key: VPRTXXSZRPTYAN-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole has higher values of E LUMO and energy band gap (E g ), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .


Chemical Reactions Analysis

These compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole have been studied . A detailed study showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole (BT) and its derivatives, which include the compound , are very important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .

Organic Solar Cells

BT-based compounds are also used in the construction of organic solar cells. Their strong electron-withdrawing ability can improve the electronic properties of the resulting organic materials .

Organic Field-Effect Transistors

The compound can be used in the development of organic field-effect transistors. The BT unit’s strong electron-withdrawing ability can enhance the electronic properties of the resulting organic materials .

Photovoltaic Devices

Electron donor–acceptor (D–A) systems based on the benzo[c]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics .

Fluorescent Sensors

BTZ-based systems have also been explored as fluorescent sensors. The photophysical behavior of such derivatives can be tuned by functionalization of BTZ or coordination to suitable metal ions .

Photocatalysis

Photoluminescent organic compounds and transition metal complexes with organic ligands, including those based on BTZ, are important components in various scientific applications, including photocatalysis .

Photodynamic Therapy

BTZ-based compounds are also being studied for their potential use in photodynamic therapy .

Metal Coordination Chemistry

Functionalized 2,1,3-benzothiadiazoles have been used for metal coordination chemistry .

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzo[c][1,2,5]thiadiazoles have been researched for use in photovoltaics or as fluorescent sensors . They are also being developed as potential therapeutic agents targeting tumor hypoxia .

Future Directions

The development of boron-based heterocycles as potential therapeutic agents is a current area of research . The design and synthesis of new series of these compounds as anticancer agents targeting tumor hypoxia is underway .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-13(10-7-11-18(15-10)5-2-6-20-11)14-8-3-1-4-9-12(8)17-21-16-9/h1,3-4,7H,2,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRTXXSZRPTYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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